

A Comparative Analysis of Diquafosol and Artificial Tears on Tear Film Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

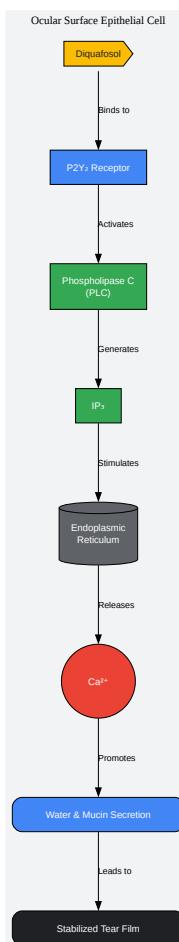
Compound Name: *Diquafosol (tetrasodium)*

Cat. No.: *B12427650*

[Get Quote](#)

Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the efficacy of diquafosol ophthalmic solution and standard artificial tears in the management of dry eye disease (DED), with a specific focus on their impact on tear break-up time (TBUT). The information presented herein is synthesized from meta-analyses and clinical trial data to support research and development in ophthalmology.


Introduction and Mechanism of Action

Dry eye disease is a multifactorial condition characterized by an unstable tear film, leading to symptoms of discomfort and visual disturbance.^[1] A critical measure of tear film stability is the tear break-up time (TBUT), which is the interval between a complete blink and the appearance of the first dry spot on the cornea.^[2] While artificial tears provide transient lubrication and volume replacement, diquafosol offers a pharmacological approach to enhance the quality and stability of the tear film itself.

Diquafosol: Diquafosol is a P2Y₂ purinergic receptor agonist.^{[3][4][5]} Its mechanism of action involves stimulating these receptors on the ocular surface, including conjunctival epithelial and goblet cells.^{[3][4][6]} This activation triggers a signaling cascade that elevates intracellular calcium ion concentrations, which in turn promotes both water and mucin secretion.^{[4][5][6]} By increasing the secretion of these essential tear components, diquafosol improves the tear film's quality and stability, addressing the underlying pathophysiology of certain types of DED.^{[4][7]}

Artificial Tears: Artificial tears are formulations designed to supplement or replace natural tears. Their primary mechanism is to provide lubrication and increase tear volume, thereby temporarily relieving the symptoms of dryness. Their effect is largely passive and does not involve the stimulation of endogenous tear secretion.

The signaling pathway for diquafosol is detailed below.

[Click to download full resolution via product page](#)

Caption: Diquafosol's P2Y₂ receptor-mediated signaling pathway.

Comparative Efficacy on Tear Break-Up Time (TBUT)

Multiple meta-analyses and clinical trials have demonstrated that diquafosol is effective in improving TBUT. While some studies show comparable efficacy to artificial tears, particularly sodium hyaluronate, others indicate a superior or more sustained effect, especially in specific patient populations like those post-cataract surgery.

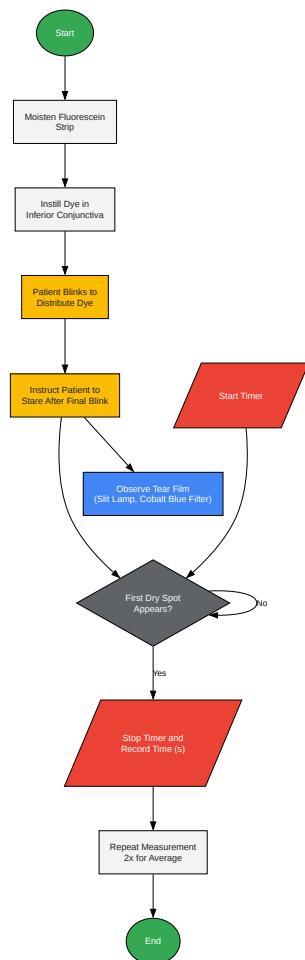
A meta-analysis of randomized controlled trials reported that 3% diquaftosol eye drops significantly improve TBUT compared to artificial tears or sodium hyaluronate.^[8] Another meta-analysis found that at 4 weeks, the TBUT had improved by a weighted mean difference of 0.74 seconds in the diquaftosol group compared to control groups using other eye drops.^[9] However, a separate systematic review concluded that for the general DED population, there was no statistically significant difference in TBUT improvement between diquaftosol and artificial tears at 2 and 4 weeks.^[10]

Notably, in post-cataract surgery patients, diquaftosol has shown significant efficacy. A meta-analysis revealed that diquaftosol led to a greater improvement in TBUT at both 4 and 12 weeks compared to artificial tears in this cohort.^{[10][11]}

Table 1: Summary of Quantitative Data on TBUT (seconds)

Study/Meta-Analysis	Treatment Group	N	Baseline TBUT (Mean ± SD)	Post-Treatment TBUT (Mean ± SD)	Mean Change (s)
General DED Population					
Nam et al. (Cross-sectional)[6]	Diquafosol 3%	-	4.03 ± 1.04	5.53 ± 1.43 (at 5 min)	+1.50
Hyaluronic Acid	-	4.15 ± 0.98	4.16 ± 1.36 (at 5 min)	+0.01	
Koh (2015 Review)[7] (Short TBUT-type DED)	Diquafosol 3%	70	2.72 ± 0.94	4.13 ± 1.62 (at 4 weeks)	+1.41
Gong et al. (Meta-analysis)[9]	Diquafosol 3% vs. Control	-	-	-	+0.74 (WMD)
Post-Cataract Surgery DED					
Meta-analysis (Cui et al.) [10]	Diquafosol 3% vs. AT	464	-	-	+1.50 (MD at 4 weeks)
Meta-analysis (Gong et al.) [9]	Diquafosol 3% vs. Control	-	-	-	+1.21 (SMD at 4 weeks)

N=Number of participants/eyes; SD=Standard Deviation; WMD=Weighted Mean Difference; MD=Mean Difference; SMD=Standardized Mean Difference; AT=Artificial Tears. Data is synthesized from multiple sources.


Experimental Protocols

The standard method for evaluating tear film stability in these clinical trials is the fluorescein tear break-up time (TBUT) test.

Protocol for Fluorescein Tear Break-Up Time (TBUT) Measurement

- Preparation: A sterile, preservative-free fluorescein sodium strip is moistened with a small amount of sterile saline solution.
- Instillation: The moistened strip is gently applied to the inferior palpebral conjunctiva, and the patient is asked to blink several times to ensure even distribution of the fluorescein dye within the tear film.[12]
- Observation: The patient is positioned at a slit-lamp biomicroscope. They are instructed to stare straight ahead without blinking after a final complete blink.[2]
- Measurement: Using the slit lamp's cobalt blue filter and a wide beam, the examiner observes the tear film.[2] A stopwatch is started immediately after the last complete blink.
- Endpoint: The time in seconds from the last blink to the appearance of the first randomly distributed dark spot or streak, indicating a break in the tear film, is recorded as the TBUT.[2]
- Data Collection: To ensure reliability, the measurement is typically repeated three consecutive times, and the average value is recorded.[13][14] A TBUT of less than 10 seconds is generally considered abnormal.[2]

The workflow for this crucial diagnostic test is visualized below.

[Click to download full resolution via product page](#)

Caption: Standardized experimental workflow for TBUT measurement.

Conclusion

Diquafosol demonstrates a clear therapeutic benefit in improving tear film stability by actively stimulating water and mucin secretion.^[5] Quantitative data from multiple studies show a consistent improvement in TBUT following treatment with diquafosol. While its superiority over standard artificial tears in the general DED population is debated, with some meta-analyses showing no significant difference^[10], its efficacy appears more pronounced in specific contexts, such as post-surgical dry eye.^{[11][15]}

For researchers and drug developers, diquafosol represents a class of secretagogues that offers a mechanism-based approach to treating DED, contrasting with the palliative lubrication of artificial tears. Future research should continue to delineate patient subpopulations that would most benefit from this targeted secretagogue activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dovepress.com [dovepress.com]
- 2. Atlas Entry - Tear breakup time (TBUT) [webeye.ophth.uiowa.edu]
- 3. Clinical utility of 3% diquaferon ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Diquaferon Sodium? [synapse.patsnap.com]
- 5. Diquaferon ophthalmic solution for dry eye treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. Safety and Efficacy of Diquaferon Compared to Artificial Tears for the Treatment of Dry Eye: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and Efficacy of Diquaferon Compared to Artificial Tears for the Treatment of Dry Eye: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Automated tear film break-up time measurement for dry eye diagnosis using deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of 3% diquaferon on the improvement of ocular surface post cataract surgery: A meta-analysis for time of intervention - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Diquaferon and Artificial Tears on Tear Film Stability]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12427650#diquaferon-s-impact-on-tear-break-up-time-compared-to-artificial-tears>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com